4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
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Overview
Description
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation and Wastewater Treatment
One notable application area for similar compounds is in environmental remediation, particularly in treating pesticide-contaminated wastewater. The pesticide industry generates wastewater containing a range of toxic pollutants, including various phenoxy acids and derivatives. Studies have shown that biological processes, such as membrane bioreactors, and granular activated carbon can remove these compounds by 80-90%, potentially producing high-quality effluent (Goodwin et al., 2018)[https://consensus.app/papers/treatment-options-reclaiming-wastewater-produced-goodwin/f1a11b172b495ace96a15f374660116c/?utm_source=chatgpt]. This suggests the importance of understanding the chemical behaviors and treatment options for related compounds in environmental contexts.
Sorption to Soils and Organic Matter
Research into the sorption of phenoxy herbicides, including compounds structurally similar to 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, to soil and organic matter, has provided insights into environmental fate and pollution management. The sorption behavior is influenced by soil properties such as pH and organic carbon content, indicating the complex interactions between such chemicals and the environment (Werner et al., 2012)[https://consensus.app/papers/sorption-phenoxy-herbicides-soil-matter-minerals-werner/b1db7c3b368653a4acc990214482e398/?utm_source=chatgpt]. Understanding these interactions helps in predicting and mitigating the environmental impact of chemical pollutants.
Biotechnological Production and Microbial Degradation
Advances in the biotechnological production of butyric acid highlight the potential for microbial pathways in synthesizing and degrading complex organic compounds (Zigová & Šturdı́k, 2000)[https://consensus.app/papers/advances-production-butyric-acid-zigová/5d707f29380756a480fefaf2c3f27d3e/?utm_source=chatgpt]. Similarly, microbial degradation studies of polyfluoroalkyl chemicals underline the potential for bioremediation strategies to address pollutants, including fluorinated compounds and their derivatives (Liu & Mejia Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt]. These areas of research may offer insights into the degradation or synthesis of compounds like this compound, underscoring the role of biotechnological approaches in managing and utilizing such chemicals.
Pharmaceutical and Therapeutic Applications
While the specific therapeutic applications of this compound were not directly found, research on butyric acid derivatives points to potential pharmaceutical uses. For instance, the treatment of various pathologies with butyric acid, emphasizing its role in gastrointestinal health and disease management, suggests a broad area of interest for similar compounds in therapeutic contexts (Banasiewicz et al., 2020)[https://consensus.app/papers/determination-acid-dosage-based-studies-literature-banasiewicz/66e79b121f845541893a008a9d3539e0/?utm_source=chatgpt].
Safety and Hazards
Properties
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTRBFQQDDYMFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598229 |
Source
|
Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-56-0 |
Source
|
Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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